![molecular formula C14H21BrN2 B602094 4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline CAS No. 132004-28-5](/img/structure/B602094.png)
4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline
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Description
“4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline” is a chemical compound with the molecular formula C14H21BrN2 . It is also known as Bromhexine Impurity D . It is an impurity of Bromhexine, a mucolytic (expectorant) agent used in the treatment of respiratory disorders associated with viscid or excessive mucus .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline” consists of a bromine atom (Br), a cyclohexyl group, a methyl group (CH3), and an amino group (NH2) attached to a benzene ring . The exact mass of the molecule is 296.08900 .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline” are not fully available in the search results. The molecular weight is 297.23400 . Other properties such as density, boiling point, melting point, and flash point are not specified .Scientific Research Applications
Chemical Synthesis
“4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline” is a chemical compound that belongs to the class of anilines. It is commonly used in chemical synthesis due to its unique properties. For instance, it can be used in the synthesis of new Schiff bases .
Preparation of Schiff Bases
A specific application of this compound is in the preparation of Schiff bases . In one study, a new Schiff base, 2-[(5-Amino-1,3,3-trimethyl-cyclohexyl methyl imino)-methyl]-4-bromo-phenol (L1), was synthesized from 5-bromo salicylaldehyde and isophoronediamine .
Spectroscopic Studies
The compound is also used in spectroscopic studies . The synthesized Schiff base was characterized by FT-IR, UV-Vis, 1H and 13C NMR spectroscopic methods .
Theoretical Studies
The compound is used in theoretical studies . Optimization, vibrational frequencies, HOMO-LUMO, band gap energies and some physicochemical properties of L1 were calculated with Gaussian 09 program using DFT-B3LYP method and 6-311++G (d,p) basis set .
Antibacterial Activity Studies
Another application of this compound is in antibacterial activity studies . The antibacterial activity tests of ampicillin, which was used as a positive control and L1 ligand were performed against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) bacteria using the disc diffusion method .
Molecular Docking
The compound is also used in molecular docking studies . The binding energies of Schiff base, ampicillin and kanamycin compounds to the active sites of S. aureus (PDB:5ZH8) and E. coli (PDB:3VMA) bacteria were calculated with Autodock Vina and visualized with Discovery Studio .
properties
IUPAC Name |
4-bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2/c1-17(13-5-3-2-4-6-13)10-11-9-12(15)7-8-14(11)16/h7-9,13H,2-6,10,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLPFXIGTPKCAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=CC(=C1)Br)N)C2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90561579 |
Source
|
Record name | 4-Bromo-2-{[cyclohexyl(methyl)amino]methyl}aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90561579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline | |
CAS RN |
10076-98-9 |
Source
|
Record name | 4-Bromo-2-{[cyclohexyl(methyl)amino]methyl}aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90561579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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